4-Nitropyrimidine

Vue d'ensemble

Description

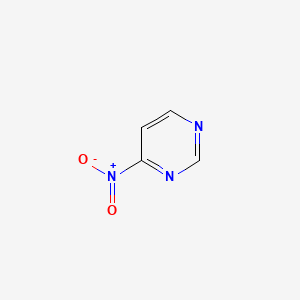

4-Nitropyrimidine is an organic compound with the molecular formula C4H3N3O2 It is a derivative of pyrimidine, characterized by the presence of a nitro group (-NO2) at the fourth position of the pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitropyrimidine typically involves the nitration of pyrimidine. One common method is the reaction of pyrimidine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). The reaction is highly exothermic and requires careful temperature control to avoid the formation of unwanted by-products.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow synthesis process. This method involves the use of microreactor technology to ensure efficient mixing and heat transfer, thereby minimizing the risk of hot spots and improving the overall yield and selectivity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitropyrimidine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The nitro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed:

Reduction: 4-Aminopyrimidine.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Oxidation: Oxidized derivatives of pyrimidine.

Applications De Recherche Scientifique

Synthetic Chemistry

Role as an Intermediate

4-Nitropyrimidine serves as a versatile intermediate in the synthesis of diverse nitrogen-containing heterocycles. These heterocycles are crucial for developing pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions makes it a valuable building block for more complex molecules.

Case Study: Reissert-Kaufmann Reaction

A notable application is in the Reissert-Kaufmann-type reaction, where 4-nitropyridine N-oxide is utilized to introduce cyano groups into pyridine derivatives. This reaction allows for the efficient synthesis of 2-cyano-4-nitropyridines, which can be further transformed into 4-nitropicolinic acids. This pathway provides a novel route for synthesizing nitropyridinecarboxylic acids from pyridine homologues, showcasing its utility in synthetic methodologies .

Pharmaceutical Development

Drug Design and Neurological Disorders

this compound derivatives have been explored for their potential in drug development, particularly targeting neurological disorders. The compound's structure allows it to interact effectively with biological systems, making it a candidate for new therapeutic agents.

Example: Antitumor Agents

Research has indicated that derivatives of this compound can act as inhibitors of protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy. These compounds exhibit significant anti-tumor activity and are being investigated for their clinical potential .

Analytical Chemistry

Reagent in Chemical Analysis

In analytical chemistry, this compound is employed as a reagent to enhance the detection and quantification of various compounds. Its reactivity allows for improved accuracy in chemical analyses, contributing to advancements in analytical techniques.

Material Science

Development of Advanced Materials

The compound is also studied for its potential applications in material science, particularly in the development of conductive polymers and coatings. These materials are essential for electronic industries, where enhancing conductivity and stability is crucial.

Environmental Chemistry

Role in Environmental Studies

In environmental chemistry, this compound is investigated for its role in studying pollutants. Its chemical properties aid in developing methods to detect and mitigate chemical contaminants, contributing to environmental protection efforts.

Data Table: Applications Overview

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Synthetic Chemistry | Intermediate for nitrogen-containing heterocycles | Reissert-Kaufmann reaction yielding 2-cyano-4-nitropyridines |

| Pharmaceutical Development | Potential drug candidates targeting neurological disorders | PRMT5 inhibitors showing anti-tumor activity |

| Analytical Chemistry | Reagent enhancing detection/quantification of compounds | Improved accuracy in chemical analyses |

| Material Science | Development of conductive polymers and coatings | Applications in electronics industry |

| Environmental Chemistry | Studying pollutants and developing detection methods | Contribution to environmental protection efforts |

Mécanisme D'action

The mechanism of action of 4-nitropyrimidine and its derivatives often involves the interaction with specific molecular targets such as enzymes or receptors. For example, in medicinal chemistry, these compounds can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways involved in disease progression. The nitro group plays a crucial role in these interactions by forming hydrogen bonds or participating in redox reactions .

Comparaison Avec Des Composés Similaires

4-Nitropyridine: Similar to 4-nitropyrimidine but with a pyridine ring instead of a pyrimidine ring.

2,4-Dinitropyrimidine: Contains two nitro groups and exhibits different reactivity and applications compared to this compound.

4-Aminopyrimidine: The reduced form of this compound, used in the synthesis of various biologically active compounds.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a nitro group at the fourth position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized derivatives for research and industrial applications .

Activité Biologique

4-Nitropyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring with a nitro group at the fourth position. The synthesis of this compound can be achieved through several methods, including electrophilic substitution reactions. For example, the introduction of nitro groups into pyrimidine derivatives can enhance their biological activity and solubility, leading to the development of novel compounds with improved efficacy against various diseases .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against Mycobacterium tuberculosis, particularly the drug-sensitive H37Rv strain. However, it showed limited activity against other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity |

|---|---|

| Mycobacterium tuberculosis | Moderate |

| Staphylococcus aureus | No effect |

| Escherichia coli | No effect |

| Pseudomonas aeruginosa | No effect |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A class of compounds derived from this compound, specifically 4-nitro-substituted 1,3-diaryltriazenes, displayed preferential cytotoxicity towards malignant cells. These compounds induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation rather than direct DNA binding .

Table 2: Cytotoxicity of 4-Nitro-Substituted Compounds

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 3-Acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene | 8.6 | Laryngeal carcinoma cells (cisplatin-resistant) |

Anti-inflammatory Effects

This compound derivatives have also shown promise in anti-inflammatory applications. Certain derivatives significantly reduce the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests potential use in treating inflammatory diseases .

Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound | iNOS Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Derivative A | >50 | >60 |

| Derivative B | >70 | >80 |

Case Studies

- Antimycobacterial Screening : A study synthesized various pyrimidine derivatives and tested their activity against Mycobacterium tuberculosis. The results confirmed that specific modifications to the nitro group enhanced antimicrobial efficacy .

- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of modified triazene derivatives derived from this compound. The study demonstrated that these compounds effectively targeted cancer cells while sparing normal cells, highlighting their therapeutic potential .

- Anti-inflammatory Mechanisms : Research on the anti-inflammatory properties of pyrimidine derivatives showed that they could inhibit key enzymes involved in inflammatory responses, suggesting a dual role in both antimicrobial and anti-inflammatory therapies .

Propriétés

IUPAC Name |

4-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O2/c8-7(9)4-1-2-5-3-6-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPOSTLNPSOSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663903 | |

| Record name | 4-Nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122429-13-4 | |

| Record name | 4-Nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.